3-(Oxan-4-yl)propan-1-ol
Overview
Description
3-(Oxan-4-yl)propan-1-ol, also known as 3-tetrahydro-2H-pyran-4-yl-1-propanol, is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanol chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous solvents.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
3-(Oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical reactions, influencing cellular processes and physiological functions .
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)propan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
3-(Oxan-4-yl)propan-1-thiol: Similar structure with a thiol group instead of a hydroxyl group.
3-(Oxan-4-yl)propan-1-yl chloride: Similar structure with a chloride group instead of a hydroxyl group.
Uniqueness
3-(Oxan-4-yl)propan-1-ol is unique due to its tetrahydropyran ring, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
3-(oxan-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-1-2-8-3-6-10-7-4-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWQPRUQOJWITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624151 | |
Record name | 3-(Oxan-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-03-8 | |
Record name | 3-(Oxan-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(oxan-4-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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